1-(3-chlorophenyl)-4-[1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazine
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Overview
Description
1-(3-chlorophenyl)-4-[1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a chlorophenyl group and a pyrazolopyrimidine moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chlorophenyl)-4-[1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazine typically involves multiple steps, starting with the preparation of the pyrazolopyrimidine core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The subsequent steps involve the introduction of the chlorophenyl and methylphenyl groups through substitution reactions. Common reagents used in these reactions include chlorinating agents and various catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
1-(3-chlorophenyl)-4-[1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazine undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts such as palladium on carbon. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups, altering the compound’s properties.
Scientific Research Applications
1-(3-chlorophenyl)-4-[1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions at the molecular level.
Medicine: The compound is explored for its potential therapeutic properties, including its effects on various biological targets.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-4-[1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play crucial roles in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can be complex and are the subject of ongoing research to fully elucidate.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-chlorophenyl)-3-(2-methylphenyl)urea
- 1-(3-chlorophenyl)-3-(5-chloro-2-methylphenyl)urea
- 1-(3-chlorophenyl)-3-(2-methylphenyl)-1H-pyrazol-5-amine
Uniqueness
Compared to these similar compounds, 1-(3-chlorophenyl)-4-[1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazine stands out due to its unique combination of functional groups and structural features
Properties
IUPAC Name |
4-[4-(3-chlorophenyl)piperazin-1-yl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN6/c1-16-5-2-3-8-20(16)29-22-19(14-26-29)21(24-15-25-22)28-11-9-27(10-12-28)18-7-4-6-17(23)13-18/h2-8,13-15H,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBZDWYAMBGMYEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)C5=CC(=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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